N-(dodecanoyl)-sphinganine-1-phosphocholine (d18:0/12:0-SM): A Comprehensive Technical Guide for Lipidomics and Membrane Biophysics
N-(dodecanoyl)-sphinganine-1-phosphocholine (d18:0/12:0-SM): A Comprehensive Technical Guide for Lipidomics and Membrane Biophysics
Executive Summary
In the rapidly evolving fields of lipidomics and membrane biophysics, the structural precision of the molecules utilized dictates the accuracy of the resulting data. N-(dodecanoyl)-sphinganine-1-phosphocholine , widely known as 12:0 Dihydro-Sphingomyelin (d18:0/12:0-SM) , is a synthetic sphingolipid derivative that has become the gold standard internal standard (IS) for mass spectrometry-based lipid quantification[1].
Unlike endogenous sphingomyelins, which typically feature a sphingosine backbone (containing a trans-4,5 double bond) and long-chain fatty acids (C16–C24), d18:0/12:0-SM features a fully saturated sphinganine backbone and a medium-chain (12-carbon) lauroyl group[2]. This unique structural profile ensures it is virtually absent in mammalian biological matrices, preventing isobaric interference, while maintaining near-identical ionization efficiencies to endogenous targets. Furthermore, its unique phase behavior makes it a critical probe for studying viral membrane dynamics, particularly in HIV-1 research[3].
This whitepaper provides an in-depth mechanistic analysis of d18:0/12:0-SM, detailing its physicochemical properties, biophysical significance, and field-proven protocols for its application in quantitative lipidomics and enzymatic assays.
Physicochemical & Structural Profiling
To leverage d18:0/12:0-SM effectively, researchers must understand how its structural deviations from natural sphingomyelins dictate its chemical behavior. The absence of the trans-4,5 double bond allows for tighter intermolecular hydrogen bonding, while the shorter C12 acyl chain increases its relative solubility in polar organic solvent mixtures compared to C24 variants.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | N-lauroyl-D-erythro-sphinganylphosphorylcholine |
| Shorthand Notation | SM(d18:0/12:0) or 12:0 Dihydro SM |
| CAS Number | 474923-31-4 |
| Molecular Formula | C35H73N2O6P |
| Molecular Weight | 648.94 g/mol |
| Sphingoid Base | Sphinganine (d18:0) — fully saturated |
| N-Acyl Chain | Dodecanoyl (12:0) — lauroyl group |
Table 2: Comparative Ionization and Structural Features
| Feature | Endogenous SM (e.g., d18:1/16:0) | Internal Standard (d18:0/12:0-SM) | Mechanistic Implication |
| Sphingoid Base | d18:1 (trans-4,5 double bond) | d18:0 (saturated) | Alters membrane packing; shifts LC retention time slightly. |
| Acyl Chain Length | Long/Very Long (C16 - C24) | Medium (C12) | Ensures the precursor m/z is distinct from natural biological lipids. |
| Precursor Ion[M+H]+ | m/z 703.6 (for 16:0) | m/z 649.5 | Prevents isobaric interference during MS1 quadrupole filtering. |
| Product Ion (CID) | m/z 184.1 (Phosphocholine) | m/z 184.1 (Phosphocholine) | Allows identical Multiple Reaction Monitoring (MRM) transitions. |
Biophysical Significance: Membrane Microdomains and Virology
Beyond its role as an analytical reagent, d18:0/12:0-SM is a vital tool for biophysical studies. Dihydrosphingomyelins (DHSMs) lack the trans-double bond present in standard sphingomyelins. This subtle saturation significantly alters the lipid's phase behavior, promoting a more rigid gel phase and tighter interactions with cholesterol within membrane microdomains (lipid rafts).
Virological Relevance: Research has demonstrated that DHSMs are significantly enriched in the viral membranes of HIV-1 compared to the host cell plasma membrane[3]. Because HIV-1 entry relies on membrane fusion mediated by lipid rafts, synthetic DHSMs like d18:0/12:0-SM are used to create biomimetic liposomes. These liposomes are utilized to test the binding affinity and partitioning of viral fusion inhibitors, such as the C34-cholesterol conjugate, proving that the drug specifically targets the DHSM-rich domains where viral membrane fusion occurs[3].
Core Application I: Quantitative Lipidomics (ESI-MS/MS)
In untargeted and targeted lipidomics, absolute quantification requires an internal standard that mimics the analyte's extraction recovery and ionization suppression without overlapping with endogenous signals[4]. d18:0/12:0-SM fulfills this role perfectly for the sphingomyelin class.
Workflow Visualization
Fig 1: Lipidomics workflow using d18:0/12:0-SM as an internal standard for absolute quantification.
Self-Validating Protocol: Modified Folch Extraction for Sphingolipids
This protocol utilizes a pre-extraction IS spike to create a self-validating system. Any loss of lipid during phase separation or ion suppression during ESI will affect the endogenous SM and the d18:0/12:0-SM equally, maintaining a constant ratio for accurate quantification.
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Sample Aliquoting: Transfer 50 µL of biological fluid (e.g., plasma, CSF) into a borosilicate glass tube.
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Causality: Glass is mandatory. Highly hydrophobic lipids will adsorb to the walls of polypropylene tubes, skewing quantitative results.
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IS Spiking (Self-Validation Step): Add 10 µL of a 10 µM d18:0/12:0-SM working solution directly to the aqueous sample. Vortex for 10 seconds.
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Causality: Spiking before the addition of organic solvents ensures the IS is integrated into the native protein-lipid matrix, forcing it to undergo the exact same desorption and solvation thermodynamics as the endogenous lipids.
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Protein Precipitation: Add 1 mL of ice-cold Methanol. Vortex vigorously for 30 seconds.
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Organic Partitioning: Add 2 mL of Chloroform. Vortex for 1 minute.
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Causality: The 2:1 Chloroform:Methanol ratio creates a highly non-polar environment that denatures lipoproteins and drives the zwitterionic sphingomyelins into the organic phase.
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Phase Separation: Add 0.6 mL of LC-MS grade water. Centrifuge at 3,000 × g for 10 minutes at 4°C.
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Recovery & Reconstitution: Carefully extract the lower organic (chloroform) phase using a glass Pasteur pipette. Evaporate the solvent under a gentle stream of nitrogen gas. Reconstitute the dried lipid film in 100 µL of Methanol:Isopropanol:Water (65:35:5, v/v) for immediate LC-MS/MS injection[4].
Core Application II: Enzymatic Activity Profiling (SMS2)
Sphingomyelin Synthase 2 (SMS2) is a critical enzyme that transfers a phosphocholine headgroup from phosphatidylcholine (PC) to ceramide (Cer), generating sphingomyelin (SM) and diacylglycerol (DG). Measuring SMS2 activity in vitro requires precise quantification of the newly synthesized SM. Here, d18:0/12:0-SM is used as a post-reaction standard[5].
Workflow Visualization
Fig 2: SMS2 enzymatic activity assay utilizing d18:0/12:0-SM for post-reaction product quantification.
Self-Validating Protocol: SMS2 In Vitro Assay
Unlike lipidomics, enzymatic assays require the IS to be spiked during the quench phase to prevent the IS from interacting with the active enzyme.
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Substrate Preparation: Prepare mixed micelles containing 50 µM 16:0/18:1-PC and varying concentrations of d18:1/18:0-Ceramide in a detergent-compatible assay buffer.
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Reaction Initiation: Add 500 ng of purified SMS2 enzyme to the micelle solution (final volume 100 µL). Incubate at 37°C for exactly 2 hours[5].
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Quenching & IS Spiking (Self-Validation Step): Terminate the reaction by rapidly adding 400 µL of Isopropanol containing 0.2 ng/µL of d18:0/12:0-SM[5].
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Causality: The high concentration of organic solvent instantly denatures the SMS2 enzyme, halting the reaction. Spiking the IS post-reaction ensures that d18:0/12:0-SM is not inadvertently utilized as a substrate by reverse-enzymatic action or degraded by contaminating lipases. It serves purely to normalize the subsequent extraction and MS detection of the newly synthesized d18:1/18:0-SM.
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Extraction & Analysis: Proceed with a standard lipid extraction (as detailed in Section 4) and analyze the product-to-IS peak area ratio via LC-MS/MS to calculate absolute enzymatic turnover.
Conclusion
N-(dodecanoyl)-sphinganine-1-phosphocholine (d18:0/12:0-SM) is far more than a simple structural analog; it is a highly engineered molecular tool. By combining a saturated sphinganine base with a medium-chain lauroyl group, it provides an analytically silent background for mass spectrometry while offering unique biophysical properties for membrane research. Whether mapping the lipidomic signatures of cognitive decline, profiling enzymatic kinetics, or probing the fusion mechanisms of HIV-1, the rigorous integration of this compound into self-validating workflows ensures the highest degree of scientific integrity and data reproducibility.
References
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PLOS One. "Conjugation of Cholesterol to HIV-1 Fusion Inhibitor C34 Increases Peptide-Membrane Interactions Potentiating Its Action." PLOS One. Available at:[Link][3]
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Journal of Biological Chemistry (via PMC - NIH). "Multiple activities of sphingomyelin synthase 2 generate saturated fatty acid." NIH.gov. Available at:[Link][5]
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The Journals of Gerontology: Series A. "Integrative Multimodal Metabolomics to Early Predict Cognitive Decline Among Amyloid Positive Community-Dwelling Older Adults." Oxford Academic. Available at: [Link][4]
Sources
- 1. 12:0 Dihydro SM (d18:0/12:0) powder Avanti Lipids [sigmaaldrich.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Conjugation of Cholesterol to HIV-1 Fusion Inhibitor C34 Increases Peptide-Membrane Interactions Potentiating Its Action | PLOS One [journals.plos.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Multiple activities of sphingomyelin synthase 2 generate saturated fatty acid– and/or monounsaturated fatty acid–containing diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
